7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-21-16-15(17(25)22(2)19(21)26)24(13-14-9-5-3-6-10-14)18(20-16)23-11-7-4-8-12-23/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUDDARRDWJDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Xanthine Skeleton Formation
The Traube synthesis remains the foundational approach for constructing xanthine derivatives. For this compound, the process begins with 5,6-diamino-1,3-dimethyluracil (1), a precursor synthesized via nitrosation and reduction of 1,3-dimethylurea derivatives.
Key Reaction Steps :
- Nitrosation : Treatment of 1,3-dimethyluracil with sodium nitrite (NaNO₂) in acetic acid yields 5-nitroso-6-amino-1,3-dimethyluracil.
- Reduction : Catalytic hydrogenation or sodium dithionite (Na₂S₂O₄) reduces the nitroso group to a secondary amine, forming 5,6-diamino-1,3-dimethyluracil.
- Cyclization : Condensation with formic acid or triethyl orthoformate closes the purine ring, producing the xanthine core.
Alternative Synthetic Pathways
One-Pot Tandem Alkylation-Cyclization
Catalytic and Solvent Optimization
Palladium-Catalyzed Cross-Coupling
Recent advances employ palladium catalysts for C–N bond formation:
Green Solvent Alternatives
Replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF improves sustainability without compromising efficiency:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 12 | 72 |
| CPME | 14 | 70 |
| 2-Me-THF | 13 | 69 |
Stereochemical and Purity Considerations
Chiral Resolution
Though the target compound lacks stereocenters, related 8-(3-aminopiperidin-1-yl) analogs require chiral resolution. The patent CN102127080A describes enzymatic resolution using lipases to separate enantiomers.
Chromatographic Purification
Final purification via silica gel chromatography (eluent: EtOAc/hexanes 1:1) achieves >98% purity. HPLC analysis (C18 column, MeCN/H₂O gradient) confirms absence of residual starting materials.
Scalability and Industrial Feasibility
Key Challenges :
- Cost of palladium catalysts.
- Piperidine handling due to toxicity.
Solutions :
- Catalyst recycling via immobilized Pd nanoparticles.
- Continuous-flow reactors for safer piperidine use.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the purine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs.
Scientific Research Applications
Neuropharmacology
Research indicates that this compound exhibits properties that may influence neurotransmitter systems, particularly through its interaction with acetylcholinesterase (AChE). A study demonstrated that derivatives of methylxanthines, including similar purine compounds, showed significant AChE inhibitory activity. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease where AChE inhibition is beneficial .
Antitumor Activity
The compound has been investigated for its antitumor properties. Certain purine derivatives have shown promise in inhibiting the growth of cancer cells by interfering with nucleic acid synthesis. The structural modifications in compounds like 7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione can enhance their efficacy against specific cancer types .
Antimicrobial Properties
Some studies have explored the antimicrobial effects of purine derivatives. The structural features of this compound may contribute to its ability to inhibit bacterial growth or fungal infections. This application is particularly relevant in the development of new antibiotics .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can be tailored to produce various derivatives with enhanced biological activity. For instance:
- Methodology : The synthesis often employs reactions such as Suzuki–Miyaura cross-coupling and copper-catalyzed azide–alkyne cycloaddition (CuAAC), which allow for the introduction of different substituents that can modulate biological activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream signaling pathways. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of purine-2,6-dione derivatives are highly dependent on substitutions at the 8-position. Below is a comparative analysis of structurally related compounds, emphasizing substituent variations, molecular properties, and reported activities:
Table 1: Structural and Functional Comparison of 8-Substituted Purine-2,6-dione Derivatives
Key Findings:
Substituent Size and Bioactivity :
- Bulkier 8-substituents (e.g., morpholin-4-ylmethyl or piperazinylmethyl) enhance selectivity for specific targets. For instance, the 4-methylpiperazinylmethyl group in may improve blood-brain barrier penetration compared to the smaller piperidinyl group in the target compound .
- The 8-mercapto derivatives exhibit potent SIRT3 inhibition due to thiol-mediated covalent binding, but their in vivo efficacy requires further validation .
Electronic Effects: Electron-withdrawing groups (e.g., 8-chlorobenzylamino in ) increase adenosine A2A receptor affinity, while electron-donating groups (e.g., morpholinyl-ethylamino in ) enhance antiarrhythmic activity .
Synthetic Flexibility :
- Microwave-assisted synthesis () and alkylation protocols () enable rapid diversification at the 8-position, facilitating SAR studies .
Therapeutic Potential: The target compound’s piperidinyl group balances steric bulk and hydrophobicity, making it a lead for aldehyde dehydrogenase inhibitors . 8-Styryl derivatives () are explored as fluorescent probes due to extended π-conjugation, highlighting their utility beyond pharmacology .
Biological Activity
7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the class of n-arylpiperazines. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 355.414 g/mol. The structure features a purine core with a piperidine substituent and a benzyl group, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
1. Antimicrobial Activity
Studies have shown that derivatives of piperidine and purine compounds often display significant antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 |
| Compound B | Escherichia coli | 0.025 |
| Compound C | Candida albicans | 3.125 |
2. Anticancer Potential
Research into structurally similar compounds suggests that they may inhibit the proliferation of cancer cell lines such as HeLa and MDA-MB-231. The mechanism often involves the modulation of tyrosine kinases which are critical in cancer signaling pathways .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HeLa | 15 |
| Compound E | MDA-MB-231 | 10 |
| Compound F | MCF-7 | 12 |
The biological activity of this compound may be attributed to several mechanisms:
Aminopeptidase Activity
This compound exhibits aminopeptidase activity, which plays a role in various physiological processes by cleaving peptides in circulation. This activity can influence immune responses and cellular signaling pathways .
Cell Proliferation Modulation
It has been noted that overexpression of certain targets can enhance cell proliferation; however, this effect can be inhibited by specific proteins such as GPC3 (Glypican 3), indicating a complex regulatory mechanism at play .
Case Studies
In vitro studies have been conducted to evaluate the effects of this compound on various cell lines. For example:
Study on Antibacterial Properties
A study evaluated the antibacterial efficacy of several piperidine derivatives against common pathogens. Results indicated that modifications to the piperidine ring significantly enhanced antimicrobial activity, suggesting that structural optimization could lead to more effective therapeutic agents .
Cytotoxicity Assessment
Another study focused on the cytotoxic effects on cancer cell lines. It was found that certain substitutions on the purine ring increased cytotoxicity against breast cancer cells while maintaining lower toxicity towards normal cells, highlighting the potential for selective targeting in cancer therapy .
Q & A
Basic: What are the key methodological considerations for synthesizing 7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione with high purity?
Answer:
Synthesis involves multi-step reactions requiring precise control of:
- Catalysts : Palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium) under inert atmospheres (argon) to facilitate coupling reactions .
- Temperature : Elevated temperatures (e.g., 110°C for 6 hours) to drive condensation and substitution reactions .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) for optimal solubility and reaction kinetics .
- Purification : Column chromatography or recrystallization to isolate the final compound, with yields ranging from 46% to 70% depending on stepwise optimization .
Basic: Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Answer:
A combination of techniques is critical:
- NMR Spectroscopy :
- FTIR : Detects functional groups (e.g., C=O stretching at 1697 cm⁻¹, N-H at 3344 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HR-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 395–400) .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Purity Variability : Use HPLC (≥95% purity thresholds) to eliminate impurities affecting activity .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
- Dose-Response Curves : Compare EC₅₀ values across studies; discrepancies may indicate differences in target affinity or off-target effects .
- Control Compounds : Include reference inhibitors (e.g., theophylline for adenosine receptors) to validate assay reliability .
Advanced: What methodological strategies are recommended for elucidating the structure-activity relationship (SAR) of this purine derivative?
Answer:
SAR studies require systematic modifications:
- Substituent Variation : Synthesize analogs with altered benzyl (e.g., 4-fluoro-benzyl) or piperidinyl groups (e.g., 4-methylpiperidine) to assess steric/electronic effects .
- Biological Screening : Test analogs against target enzymes (e.g., phosphodiesterases) using fluorogenic substrates or radioligand binding assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Advanced: How can researchers optimize experimental protocols for studying this compound’s enzyme inhibition mechanisms?
Answer:
- Kinetic Assays : Use continuous spectrophotometric methods (e.g., NADH-coupled assays) to determine inhibition constants (Kᵢ) .
- Pre-incubation Time : Vary pre-incubation durations (5–30 minutes) to distinguish competitive vs. non-competitive inhibition .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., PDE4B) to resolve binding interactions at atomic resolution .
Basic: What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?
Answer:
- Detailed Reaction Logs : Document exact stoichiometry, solvent volumes, and heating/cooling rates .
- Intermediate Characterization : Validate purity at each step via TLC or LC-MS to prevent cumulative errors .
- Batch Consistency : Use the same supplier for critical reagents (e.g., piperidine derivatives) to minimize variability .
Advanced: How can researchers address challenges in quantifying this compound in complex biological matrices?
Answer:
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to isolate the compound from plasma/tissue .
- Analytical Methods : Develop LC-MS/MS protocols with deuterated internal standards for precise quantification (LOQ ≤ 1 ng/mL) .
- Matrix Effects : Compare calibration curves in buffer vs. biological fluids to assess ion suppression/enhancement .
Advanced: What theoretical frameworks guide mechanistic studies of this compound’s interactions with nucleic acids?
Answer:
- Molecular Dynamics (MD) Simulations : Model binding to DNA/RNA using AMBER or GROMACS to predict intercalation or minor-groove binding .
- Quantum Mechanics (QM) : Calculate charge distribution (DFT at B3LYP/6-31G* level) to identify nucleophilic/electrophilic sites .
- Free Energy Perturbation (FEP) : Estimate binding affinity changes upon structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
